2-Hydroxy-4-methyl-3-nitropyridine
Overview
Description
2-Hydroxy-4-methyl-3-nitropyridine, also known as 4-Methyl-3-nitro-2-pyridone, is a chemical compound with the molecular formula C6H6N2O3 . It is a substituted nitropyridine .
Synthesis Analysis
The synthesis of nitropyridines, such as 2-Hydroxy-4-methyl-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, a series of 2-substituted-5-nitropyridines has been synthesized .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-methyl-3-nitropyridine has been studied using various techniques . The conformational stability and vibrational spectra of the compound have been analyzed .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-4-methyl-3-nitropyridine include a molecular weight of 154.12 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Pharmaceutical Synthesis
2-Hydroxy-4-methyl-3-nitropyridine: is a valuable intermediate in pharmaceutical chemistry. Its derivatives are often used as synthons for the production of various drugs. For instance, its nitro group can undergo further transformations to form amines, which are key functional groups in many pharmaceuticals .
Material Science
In material science, this compound can contribute to the development of new materials with specific electronic or optical properties. The nitropyridine moiety can be incorporated into polymers or small molecules that form part of organic light-emitting diodes (OLEDs) or other electronic devices .
Agrochemical Research
The pyridine ring found in 2-Hydroxy-4-methyl-3-nitropyridine is a common structure in agrochemicals. It can be used to synthesize herbicides, fungicides, and insecticides, playing a crucial role in protecting crops and ensuring food security .
Dye and Pigment Industry
This compound can serve as a starting material for the synthesis of dyes and pigments. The presence of both nitro and hydroxy groups allows for a variety of chemical reactions that can lead to the formation of complex dye molecules .
Analytical Chemistry
2-Hydroxy-4-methyl-3-nitropyridine: can be used as a reagent in analytical chemistry to detect or quantify other substances. Its specific reactivity with certain chemicals can be exploited in colorimetric assays or as a derivatization agent in chromatography .
Catalysis
The nitropyridine derivative can act as a ligand for metal catalysts in various chemical reactions. These catalysts can be used to accelerate reactions in organic synthesis, making processes more efficient and cost-effective .
Environmental Science
In environmental science, derivatives of 2-Hydroxy-4-methyl-3-nitropyridine can be used to remove pollutants from water or soil. They can act as chelating agents, binding to heavy metals and facilitating their extraction from the environment .
Biochemistry Research
Finally, in biochemistry, this compound can be used to study enzyme mechanisms or as a building block for more complex biological molecules. Its ability to undergo various chemical transformations makes it a versatile tool for probing biological systems .
Mechanism of Action
Target of Action
It’s known that nitropyridines can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution .
Biochemical Pathways
Nitropyridines can participate in various chemical reactions and potentially affect multiple biochemical pathways .
Result of Action
It’s known that nitropyridines can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-4-methyl-3-nitropyridine . For instance, it should be stored in a dry, cool, and well-ventilated place to maintain its stability .
properties
IUPAC Name |
4-methyl-3-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWTTHQRMHIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323077 | |
Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methyl-3-nitropyridine | |
CAS RN |
21901-18-8 | |
Record name | 21901-18-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize 2-hydroxy-4-methyl-3-nitropyridine, and what information do they provide about the molecule?
A: Researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize 2-hydroxy-4-methyl-3-nitropyridine [, ]. These techniques provide information about the vibrational modes of the molecule, offering insights into its structure and bonding. Specifically, FT-IR spectroscopy identifies characteristic functional groups by analyzing their absorption of infrared light, while FT-Raman spectroscopy probes molecular vibrations through inelastic scattering of laser light. By comparing experimental spectra with theoretically calculated ones, researchers can confirm the structure and study the molecule's vibrational behavior [].
Q2: How have computational chemistry methods been employed to study 2-hydroxy-4-methyl-3-nitropyridine?
A: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional and 6-311++G** basis set, have been crucial in understanding the properties of 2-hydroxy-4-methyl-3-nitropyridine [, ]. These calculations provide insights into:
- Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms in the molecule [].
- Vibrational Frequencies: Predicting the frequencies at which the molecule vibrates, which can be compared to experimental data from FT-IR and FT-Raman spectroscopy [].
- Electronic Properties: Exploring the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are essential for understanding the molecule's reactivity and potential interactions [].
- Conformational Stability: Investigating different possible conformations of the molecule and their relative energies to identify the most stable form [].
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